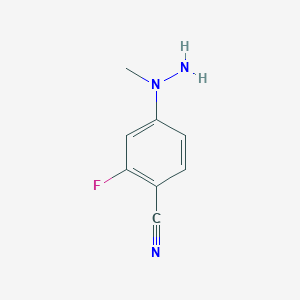

2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile

Vue d'ensemble

Description

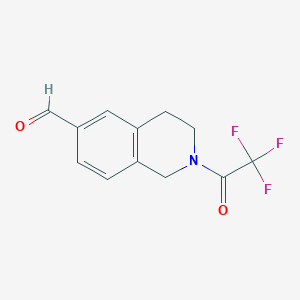

2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile, also known as FMHBN, is a compound with the molecular formula C8H8FN3 and a molecular weight of 165.17 . It is a potent and selective inhibitor of monoamine oxidase B (MAO-B).

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile can be represented by the canonical SMILES string: CN(C1=CC(=C(C=C1)C#N)F)N . The InChI string representation is: InChI=1S/C8H8FN3/c1-12(11)7-3-2-6(5-10)8(9)4-7/h2-4H,11H2,1H3 .Physical And Chemical Properties Analysis

The compound has a number of computed properties, including a topological polar surface area of 53Ų, a covalently-bonded unit count of 1, and a rotatable bond count of 1 . It also has a hydrogen bond acceptor count of 4 and a hydrogen bond donor count of 1 . The XLogP3 of the compound is 1.1 .Applications De Recherche Scientifique

Organic Synthesis

2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile: is a valuable intermediate in organic synthesis . Its molecular structure, featuring both a nitrile and a methylhydrazine group, makes it a versatile precursor for synthesizing various heterocyclic compounds. These compounds can serve as core structures in pharmaceuticals, agrochemicals, and materials science.

Pharmaceutical Research

In the realm of pharmaceutical research, this compound’s utility lies in its potential to modify pharmacokinetic properties of drug molecules . The fluorine atom’s presence can enhance the metabolic stability and increase the compound’s lipophilicity, potentially leading to better drug absorption and distribution.

Agriculture

Agricultural research can benefit from 2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile as a building block for creating novel agrochemicals . Its ability to integrate into larger molecules can lead to the development of new pesticides or herbicides with improved efficacy and reduced environmental impact.

Materials Science

In materials science, this compound could be used to synthesize new organic materials with specific electronic properties . The incorporation of fluorinated benzonitriles into polymers or small molecules can result in materials suitable for electronic applications like OLEDs or organic photovoltaics.

Environmental Science

2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile: may also find applications in environmental science as a reagent for detecting and quantifying pollutants . Its chemical reactivity could be harnessed in designing sensors or assays for monitoring environmental contaminants.

Biochemistry

In biochemistry, this compound’s reactivity with various biomolecules can be explored for studying biological pathways or developing biochemical assays . It could act as a selective reagent for modifying proteins or nucleic acids, aiding in the understanding of their functions.

Pharmacology

Pharmacologically, 2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile can be investigated for its interaction with biological targets . It might serve as a lead compound for developing new medications, with the potential for high affinity and specificity towards certain enzymes or receptors.

Propriétés

IUPAC Name |

4-[amino(methyl)amino]-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-12(11)7-3-2-6(5-10)8(9)4-7/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHABESZGJMLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=C(C=C1)C#N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one](/img/structure/B1448322.png)

![2-(5-[1,3]Dioxolan-2-yl-pyridin-2-yl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile](/img/structure/B1448324.png)

![8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1448331.png)

![2-[(Dimethylamino)methylene]-6-fluoroindan-1-one](/img/structure/B1448333.png)

![1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one](/img/structure/B1448342.png)

![2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B1448343.png)

![2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1448344.png)